molecular formula C15H25ClN4O3 B115683 N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide CAS No. 155930-18-0

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide

Cat. No. B115683
M. Wt: 344.84 g/mol
InChI Key: NCHBXPBGNKZAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research. It is a potential anticancer agent that has been shown to exhibit promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide is not fully understood. However, it has been proposed that N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide binds to mutant p53, a protein that is commonly found in cancer cells, and restores its function. Mutant p53 is known to promote cancer cell growth and survival. By restoring the function of p53, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide inhibits cancer cell growth and induces apoptosis.

Biochemical And Physiological Effects

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been shown to have several biochemical and physiological effects. It has been reported to upregulate the expression of p53 target genes, which are involved in cell cycle arrest and apoptosis. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has also been shown to inhibit the activity of NF-κB, a transcription factor that promotes inflammation and cancer cell survival. In addition, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been reported to inhibit the activity of HDACs, enzymes that are involved in gene expression regulation.

Advantages And Limitations For Lab Experiments

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has also been shown to exhibit low toxicity in preclinical studies. However, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. In addition, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has a short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide. One direction is to investigate the efficacy of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to develop more potent analogs of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide that exhibit increased solubility and longer half-life. In addition, further studies are needed to fully understand the mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide and its potential use in the treatment of cancer.
Conclusion:
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide is a promising anticancer agent that has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit cancer cell growth, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has several advantages for lab experiments, but also has some limitations. Future research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide should focus on investigating its efficacy in combination with other anticancer agents and developing more potent analogs of the compound.

Synthesis Methods

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide can be synthesized using a method that involves the reaction of 5-chloropentanoyl chloride with 4-amino-2,6-dioxo-1,3-dipropylpyrimidine in the presence of triethylamine. The resulting compound is then treated with ammonia to obtain N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

155930-18-0

Product Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide

Molecular Formula

C15H25ClN4O3

Molecular Weight

344.84 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-5-chloropentanamide

InChI

InChI=1S/C15H25ClN4O3/c1-3-9-19-13(17)12(18-11(21)7-5-6-8-16)14(22)20(10-4-2)15(19)23/h3-10,17H2,1-2H3,(H,18,21)

InChI Key

NCHBXPBGNKZAIC-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CCCCCl)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CCCCCl)N

synonyms

Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-5-chloro-

Origin of Product

United States

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